4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline
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Overview
Description
4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom, a methylsulfanyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloroaniline with a methylsulfanylbenzyl halide under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylsulfanylbenzylamine
- 4-Chloro-2-phenylmethylbenzylamine
- 4-Chloro-2-methylsulfanylphenylamine
Uniqueness
4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline is unique due to the presence of both a methylsulfanyl group and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62173-24-4 |
---|---|
Molecular Formula |
C14H14ClNS |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
4-chloro-2-[methylsulfanyl(phenyl)methyl]aniline |
InChI |
InChI=1S/C14H14ClNS/c1-17-14(10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,14H,16H2,1H3 |
InChI Key |
QMFQXUKBPGFIMK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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